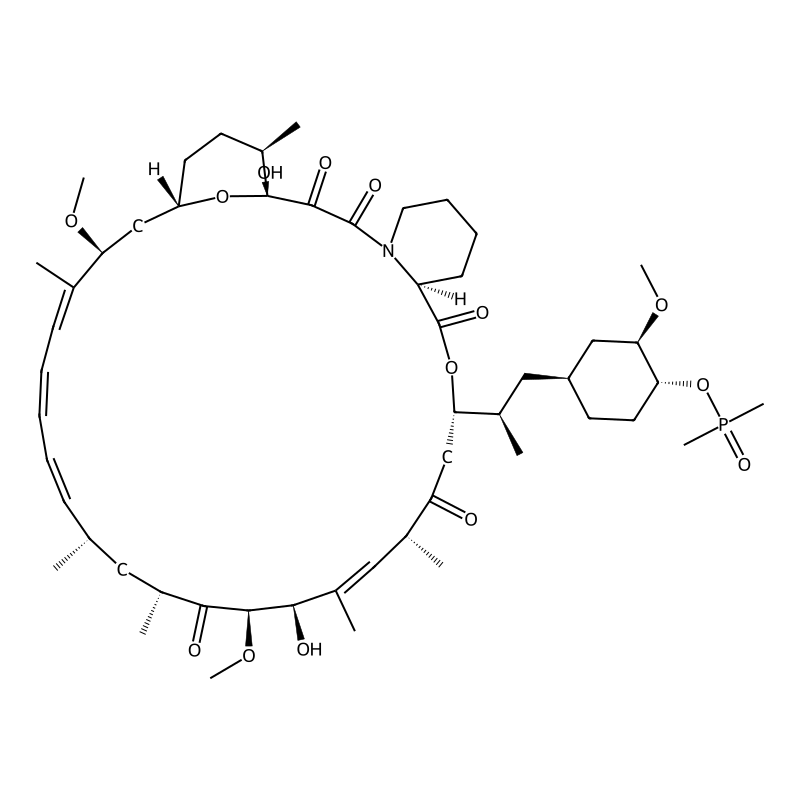

Ridaforolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ridaforolimus (CAS 572924-54-0) is a potent, selective, and non-prodrug inhibitor of the mammalian target of rapamycin (mTOR). As a semi-synthetic analog of sirolimus (rapamycin), it was specifically engineered to overcome key limitations of the parent compound by improving its pharmaceutical and pharmacological properties. Key development goals for ridaforolimus included creating a molecule with more favorable aqueous solubility, chemical stability, and oral bioavailability compared to sirolimus, making it a more tractable compound for both in vitro and in vivo research applications.

References

- [1] Mita, M. M., Gong, J., & Chawla, S. P. (2013). Ridaforolimus in advanced or metastatic soft tissue and bone sarcomas. Expert Review of Clinical Pharmacology, 6(5), 495-506.

- [2] Quek, R., & Morgan, J. A. (2011). Ridaforolimus: a promising drug in the treatment of soft-tissue sarcoma and other malignancies. Expert Opinion on Investigational Drugs, 20(11), 1605-1614.

- [3] PubChem. (n.d.). Ridaforolimus. National Center for Biotechnology Information. Retrieved March 14, 2026.

- [4] Drugs. (2010). Ridaforolimus. Drugs in R&D, 10(4), 269-281.

- [5] Li, J., et al. (2024). Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review. Frontiers in Pharmacology, 15, 1364585.

While ridaforolimus, sirolimus, and everolimus all function as mTOR inhibitors by binding to FKBP12, they are not functionally interchangeable in a research context. The distinct chemical modifications at the C40 position of the macrolide core result in significant differences in their physicochemical and pharmacokinetic profiles, including bioavailability, half-life, and solubility. These differences directly impact experimental design, particularly for in vivo studies requiring consistent oral dosing or for in vitro assays where high-concentration stock solutions are necessary. Substituting one rapalog for another without accounting for these property differences can lead to inconsistent compound exposure, poor reproducibility, and flawed interpretation of results.

References

- [1] Mita, M. M., Gong, J., & Chawla, S. P. (2013). Ridaforolimus in advanced or metastatic soft tissue and bone sarcomas. Expert Review of Clinical Pharmacology, 6(5), 495-506.

- [2] Franz, D. N., et al. (2016). Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex. Pediatric Drugs, 18(2), 115-125.

- [3] Zaman, F., & Blagosklonny, M. V. (2023). Why Is Rapamycin Not a Rapalog?. Gerontology, 69(11), 1369–1371.

Enhanced Oral Bioavailability and Predictable Pharmacokinetics for In Vivo Studies

Ridaforolimus was developed specifically to improve upon the poor bioavailability of its parent compound, sirolimus. Preclinical and clinical studies demonstrate that ridaforolimus exhibits predictable and reproducible pharmacokinetics. It achieves an oral bioavailability of approximately 20%, representing a significant improvement over the ~14% bioavailability reported for sirolimus, thereby enabling more consistent systemic exposure in oral dosing models.

| Evidence Dimension | Oral Bioavailability (Tablet Formulation) |

| Target Compound Data | ~20% |

| Comparator Or Baseline | Sirolimus (Rapamycin) at ~14% |

| Quantified Difference | ~43% relative increase in oral bioavailability |

| Conditions | Oral administration in preclinical/clinical settings. |

This enables more reliable and consistent compound exposure in oral dosing animal studies, reducing experimental variability and improving the reproducibility of results.

Superior Solubility Profile for Simplified Stock Preparation and Handling

A key advantage of ridaforolimus over sirolimus is its improved solubility profile in common laboratory solvents, a direct result of its chemical modification. Technical data sheets specify its solubility to be approximately 20 mg/mL in DMSO and 30 mg/mL in dimethyl formamide (DMF). This property facilitates the straightforward preparation of high-concentration stock solutions, which is often a challenge with the less soluble parent compound, sirolimus.

| Evidence Dimension | Solubility in Standard Laboratory Solvents |

| Target Compound Data | ~20 mg/mL in DMSO; ~30 mg/mL in DMF |

| Comparator Or Baseline | Sirolimus (Rapamycin), which has limited solubility |

| Quantified Difference | High quantitative solubility in standard solvents, addressing a known handling limitation of Sirolimus. |

| Conditions | Standard laboratory conditions for stock solution preparation. |

This directly impacts ease of use, enabling researchers to prepare high-concentration, stable stock solutions for in vitro assays without requiring complex formulation strategies.

Direct Mechanism of Action as a Non-Prodrug for Clearer Mechanistic Studies

Unlike some mTOR inhibitors, ridaforolimus is a non-prodrug analog of rapamycin. It is biochemically active without requiring metabolic conversion. This provides a distinct advantage over prodrug alternatives like temsirolimus, which must be metabolized to sirolimus to exert its inhibitory function. The direct action of ridaforolimus ensures that observed effects in cellular assays are attributable to the compound itself, not to variable rates of metabolic activation.

| Evidence Dimension | Requirement for Metabolic Activation |

| Target Compound Data | Not a prodrug; directly active. |

| Comparator Or Baseline | Temsirolimus (a prodrug of Sirolimus). |

| Quantified Difference | Eliminates metabolic conversion as an experimental variable. |

| Conditions | Cell-based (in vitro) and cell-free assays. |

This simplifies the interpretation of in vitro and in vivo results by removing the confounding variable of metabolic activation efficiency, which can vary between cell lines or animal models.

Maintained High Potency for mTORC1 Inhibition

The structural modifications that improve ridaforolimus's pharmaceutical properties do not compromise its biological activity. It remains a highly potent mTOR inhibitor, with activity comparable to the parent compound. In HT-1080 fibrosarcoma cells, ridaforolimus inhibits the phosphorylation of the downstream mTORC1 target S6 with an IC50 value of 0.2 nM.

| Evidence Dimension | mTORC1 Inhibition (p-S6 phosphorylation) |

| Target Compound Data | IC50 = 0.2 nM |

| Comparator Or Baseline | Sirolimus (Rapamycin), which exhibits similar low-nanomolar potency. |

| Quantified Difference | Potency is conserved relative to the parent compound. |

| Conditions | HT-1080 fibrosarcoma cell line. |

This confirms that the improved solubility and bioavailability of ridaforolimus do not come at the cost of reduced biological activity against its primary molecular target.

In Vivo Oral Dosing Studies Requiring Consistent Exposure

For preclinical cancer models or other in vivo studies where oral gavage is the preferred administration route, ridaforolimus is a strong choice. Its enhanced and predictable oral bioavailability compared to sirolimus ensures more consistent systemic exposure, leading to more reliable and reproducible experimental outcomes.

High-Concentration In Vitro Screening and Formulation Development

The superior solubility of ridaforolimus in common organic solvents like DMSO and DMF makes it highly suitable for high-throughput screening (HTS) campaigns that require concentrated stock solutions. This property also simplifies the process of developing novel formulations for preclinical or drug delivery research.

Mechanistic Studies Requiring a Direct-Acting mTORC1 Inhibitor

In cellular or biochemical assays designed to precisely probe the mTOR pathway, ridaforolimus is an ideal tool. As a non-prodrug, it acts directly on its target without the need for metabolic activation, thereby eliminating a potential source of experimental variability that can be present when using prodrugs like temsirolimus.

References

- [1] Mita, M. M., Gong, J., & Chawla, S. P. (2013). Ridaforolimus in advanced or metastatic soft tissue and bone sarcomas. Expert Review of Clinical Pharmacology, 6(5), 495-506.

- [3] Drugs. (2010). Ridaforolimus. Drugs in R&D, 10(4), 269-281.

- [4] Zaman, F., & Blagosklonny, M. V. (2023). Why Is Rapamycin Not a Rapalog?. Gerontology, 69(11), 1369–1371.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (14.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE19 - Ridaforolimus

Mechanism of Action

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Penel N, Watelle F, Vanhuyse M, Adenis A. [Treatment of adult patients with metastatic sarcoma: current shift in concepts]. Bull Cancer. 2010 Jun 1;97(6):687-91. French. PubMed PMID: 20462829.

3: Rodriguez-Pascual J, Cheng E, Maroto P, Duran I. Emergent toxicities associated with the use of mTOR inhibitors in patients with advanced renal carcinoma. Anticancer Drugs. 2010 Jun;21(5):478-86. Review. PubMed PMID: 20401967.

4: Dancey J. mTOR signaling and drug development in cancer. Nat Rev Clin Oncol. 2010 Apr;7(4):209-19. Epub 2010 Mar 16. PubMed PMID: 20234352.

5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Nov;31(9):597-633. PubMed PMID: 20094643.

6: Gibbons JJ, Abraham RT, Yu K. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth. Semin Oncol. 2009 Dec;36 Suppl 3:S3-S17. Review. PubMed PMID: 19963098.

7: Sessa C, Tosi D, Viganò L, Albanell J, Hess D, Maur M, Cresta S, Locatelli A, Angst R, Rojo F, Coceani N, Rivera VM, Berk L, Haluska F, Gianni L. Phase Ib study of weekly mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) with weekly paclitaxel. Ann Oncol. 2010 Jun;21(6):1315-22. Epub 2009 Nov 9. PubMed PMID: 19901013.

8: Sonis S, Treister N, Chawla S, Demetri G, Haluska F. Preliminary characterization of oral lesions associated with inhibitors of mammalian target of rapamycin in cancer patients. Cancer. 2010 Jan 1;116(1):210-5. PubMed PMID: 19862817.

9: Yuan R, Kay A, Berg WJ, Lebwohl D. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy. J Hematol Oncol. 2009 Oct 27;2:45. Review. PubMed PMID: 19860903; PubMed Central PMCID: PMC2775749.

10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Jul-Aug;31(6):397-417. PubMed PMID: 19798455.

11: Coiffier B, Ribrag V. Exploring mammalian target of rapamycin (mTOR) inhibition for treatment of mantle cell lymphoma and other hematologic malignancies. Leuk Lymphoma. 2009 Dec;50(12):1916-30. Review. PubMed PMID: 19757306.

12: Hersey P, Bastholt L, Chiarion-Sileni V, Cinat G, Dummer R, Eggermont AM, Espinosa E, Hauschild A, Quirt I, Robert C, Schadendorf D. Small molecules and targeted therapies in distant metastatic disease. Ann Oncol. 2009 Aug;20 Suppl 6:vi35-40. Review. PubMed PMID: 19617296; PubMed Central PMCID: PMC2712592.

13: Kapoor A, Figlin RA. Targeted inhibition of mammalian target of rapamycin for the treatment of advanced renal cell carcinoma. Cancer. 2009 Aug 15;115(16):3618-30. Review. PubMed PMID: 19479976.

14: Konings IR, Verweij J, Wiemer EA, Sleijfer S. The applicability of mTOR inhibition in solid tumors. Curr Cancer Drug Targets. 2009 May;9(3):439-50. Review. PubMed PMID: 19442061.

15: Guertin DA, Sabatini DM. The pharmacology of mTOR inhibition. Sci Signal. 2009 Apr 21;2(67):pe24. PubMed PMID: 19383975.

16: Mahalingam D, Sankhala K, Mita A, Giles FJ, Mita MM. Targeting the mTOR pathway using deforolimus in cancer therapy. Future Oncol. 2009 Apr;5(3):291-303. Review. PubMed PMID: 19374536.

17: Dreyer C, Raymond E, Faivre S. [Targeted therapies and their indications in solid neoplasias]. Rev Med Interne. 2009 May;30(5):416-24. Epub 2009 Mar 18. Review. French. PubMed PMID: 19299048.

18: Hartford CM, Desai AA, Janisch L, Karrison T, Rivera VM, Berk L, Loewy JW, Kindler H, Stadler WM, Knowles HL, Bedrosian C, Ratain MJ. A phase I trial to determine the safety, tolerability, and maximum tolerated dose of deforolimus in patients with advanced malignancies. Clin Cancer Res. 2009 Feb 15;15(4):1428-34. PubMed PMID: 19228743.

19: Dreyer C, Sablin MP, Faivre S, Raymond E. [Topics in mTOR pathway and its inhibitors]. Bull Cancer. 2009 Jan;96(1):87-94. Review. French. PubMed PMID: 19211363.

20: Mita M, Sankhala K, Abdel-Karim I, Mita A, Giles F. Deforolimus (AP23573) a novel mTOR inhibitor in clinical development. Expert Opin Investig Drugs. 2008 Dec;17(12):1947-54. Review. PubMed PMID: 19012509.

21: Figlin RA, Brown E, Armstrong AJ, Akerley W, Benson AB 3rd, Burstein HJ, Ettinger DS, Febbo PG, Fury MG, Hudes GR, Kies MS, Kwak EL, Morgan RJ Jr, Mortimer J, Reckamp K, Venook AP, Worden F, Yen Y. NCCN Task Force Report: mTOR inhibition in solid tumors. J Natl Compr Canc Netw. 2008 Sep;6 Suppl 5:S1-S20; quiz S21-S22. Review. PubMed PMID: 18926092.

22: Fasolo A, Sessa C. mTOR inhibitors in the treatment of cancer. Expert Opin Investig Drugs. 2008 Nov;17(11):1717-34. Review. PubMed PMID: 18922108.

23: Tomillero A, Moral MA. Gateways to clinical trials. July-August 2008. Methods Find Exp Clin Pharmacol. 2008 Jul-Aug;30(6):459-95. PubMed PMID: 18850047.

24: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.

25: Abdel-Karim IA, Giles FJ. Mammalian target of rapamycin as a target in hematological malignancies. Curr Probl Cancer. 2008 Jul-Aug;32(4):161-77. Review. PubMed PMID: 18655914.

26: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.

27: Gadducci A, Tana R, Cosio S, Fanucchi A, Genazzani AR. Molecular target therapies in endometrial cancer: from the basic research to the clinic. Gynecol Endocrinol. 2008 May;24(5):239-49. Review. PubMed PMID: 18569027.

28: Smith SM. Clinical development of mTOR inhibitors: a focus on lymphoma. Rev Recent Clin Trials. 2007 May;2(2):103-10. Review. PubMed PMID: 18473994.

29: Rizzieri DA, Feldman E, Dipersio JF, Gabrail N, Stock W, Strair R, Rivera VM, Albitar M, Bedrosian CL, Giles FJ. A phase 2 clinical trial of deforolimus (AP23573, MK-8669), a novel mammalian target of rapamycin inhibitor, in patients with relapsed or refractory hematologic malignancies. Clin Cancer Res. 2008 May 1;14(9):2756-62. PubMed PMID: 18451242.

30: Wilkes GM. Drug essentials mTOR inhibitors. Oncology (Williston Park). 2008 Apr;22(4 Suppl Nurse Ed):43-4. PubMed PMID: 19856563.

31: Gridelli C, Maione P, Rossi A. The potential role of mTOR inhibitors in non-small cell lung cancer. Oncologist. 2008 Feb;13(2):139-47. Review. PubMed PMID: 18305058.

32: Mita MM, Mita AC, Chu QS, Rowinsky EK, Fetterly GJ, Goldston M, Patnaik A, Mathews L, Ricart AD, Mays T, Knowles H, Rivera VM, Kreisberg J, Bedrosian CL, Tolcher AW. Phase I trial of the novel mammalian target of rapamycin inhibitor deforolimus (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies. J Clin Oncol. 2008 Jan 20;26(3):361-7. PubMed PMID: 18202410.

33: Cohen EE. mTOR: the mammalian target of replication. J Clin Oncol. 2008 Jan 20;26(3):348-9. PubMed PMID: 18202406.

34: Iwenofu OH, Lackman RD, Staddon AP, Goodwin DG, Haupt HM, Brooks JS. Phospho-S6 ribosomal protein: a potential new predictive sarcoma marker for targeted mTOR therapy. Mod Pathol. 2008 Mar;21(3):231-7. Epub 2007 Dec 21. PubMed PMID: 18157089.

35: Huang JJ, Lin TY. [mTOR signal pathway and its inhibitors in antitumor therapy: a review]. Ai Zheng. 2007 Dec;26(12):1397-403. Review. Chinese. PubMed PMID: 18076811.

36: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

37: MacKenzie AR, von Mehren M. Mechanisms of mammalian target of rapamycin inhibition in sarcoma: present and future. Expert Rev Anticancer Ther. 2007 Aug;7(8):1145-54. Review. PubMed PMID: 18028023.

38: Wan X, Helman LJ. The biology behind mTOR inhibition in sarcoma. Oncologist. 2007 Aug;12(8):1007-18. Review. PubMed PMID: 17766661.

39: Mita MM, Tolcher AW. The role of mTOR inhibitors for treatment of sarcomas. Curr Oncol Rep. 2007 Jul;9(4):316-22. Review. PubMed PMID: 17588357.

40: von Mehren M. New therapeutics for soft-tissue sarcomas in adults. Oncology (Williston Park). 2007 Jan;21(1):123-6. PubMed PMID: 17313160.

41: Elit L. Drug evaluation: AP-23573--an mTOR inhibitor for the treatment of cancer. IDrugs. 2006 Sep;9(9):636-44. PubMed PMID: 16952072.

42: Smolewski P. Recent developments in targeting the mammalian target of rapamycin (mTOR) kinase pathway. Anticancer Drugs. 2006 Jun;17(5):487-94. Review. PubMed PMID: 16702804.

Explore Compound Types